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CAS No.: 2495096-26-7

Cat. No.: B10831616

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Lartesertib, also known as AT13148, is an oral, ATP-competitive multi-AGC kinase

inhibitor.[1] Its primary targets include AKT, p70S6 kinase (p70S6K), PKA, and Rho-associated

coiled-coil containing protein kinase (ROCK).[2][3] By inhibiting these kinases, particularly the

pro-survival AKT signaling pathway, (Rac)-Lartesertib disrupts downstream cellular processes

that prevent apoptosis. This leads to the induction of programmed cell death in cancer cells,

making it a compound of interest in oncology research.[3][4]

This application note provides a detailed protocol for quantifying apoptosis induced by (Rac)-
Lartesertib using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry

analysis. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis

of apoptotic and necrotic cells within a heterogeneous population.[5][6]

Principle of the Assay
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The Annexin V/PI dual-staining assay is a widely used method for detecting apoptosis.[7] It

distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on

changes in plasma membrane integrity and composition.[8]

Annexin V: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid

normally found on the inner leaflet of the plasma membrane, is translocated to the outer

leaflet.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when

conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[9]

Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It is membrane-

impermeable and thus excluded from viable and early apoptotic cells.[9] However, in late-

stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and

stain the cellular DNA.[10]

By analyzing cells stained with both Annexin V and PI, a flow cytometer can differentiate four

distinct populations:

Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Signaling Pathway of (Rac)-Lartesertib-Induced
Apoptosis
(Rac)-Lartesertib induces apoptosis primarily by inhibiting the PI3K/AKT signaling pathway, a

critical regulator of cell survival.[3] AKT promotes cell survival by phosphorylating and

inactivating several pro-apoptotic proteins, including Bad. When inhibited by (Rac)-Lartesertib,

this suppression is lifted, allowing pro-apoptotic signals to prevail.
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Caption: Mechanism of (Rac)-Lartesertib-induced apoptosis via inhibition of AGC kinases.
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Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and

experimental conditions.

Materials and Reagents

(Rac)-Lartesertib (AT13148)

Cell culture medium (e.g., DMEM, RPMI-1640)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

DMSO (for stock solution of Lartesertib)

FITC Annexin V/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and

10X Binding Buffer)

12x75 mm flow cytometry tubes

Microcentrifuge tubes

Flow cytometer (equipped with a 488 nm laser)

Procedure

Cell Seeding and Treatment:

Seed cells (e.g., PC3, BT474) in 6-well plates at a density of 2-5 x 10⁵ cells/well.[10]

Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
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Prepare serial dilutions of (Rac)-Lartesertib in culture medium. Include a vehicle control

(DMSO-treated) and an untreated control.

Replace the medium in each well with the medium containing the appropriate

concentration of (Rac)-Lartesertib or vehicle.

Incubate for the desired time (e.g., 24, 48, or 72 hours).

Cell Harvesting:

Suspension cells: Gently transfer the cells from the well to a 15 mL conical tube.

Adherent cells: Carefully collect the culture medium (which contains floating, apoptotic

cells) into a 15 mL conical tube. Wash the adherent cells with PBS, then add Trypsin-

EDTA to detach them. Combine the detached cells with the collected supernatant.[10]

Centrifuge the cell suspension at 300 x g for 5 minutes.

Discard the supernatant and wash the cell pellet twice with cold PBS.[10]

Staining:

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[9]

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶

cells/mL.

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]

Add 5 µL of FITC Annexin V to the cell suspension.

Add 5-10 µL of Propidium Iodide solution.

Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[9]

After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after

staining.

Flow Cytometry Analysis:
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Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

Use a 488 nm laser for excitation.

Collect FITC fluorescence (for Annexin V) at ~530 nm (e.g., FL1 channel) and PI

fluorescence at >575 nm (e.g., FL3 channel).[9]

Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and

gates correctly.[10]

Experimental and Data Analysis Workflow

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp13242.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831616?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow

Data Analysis

1. Seed Cells
(e.g., 2x10^5 cells/well)

2. Treat with (Rac)-Lartesertib
(0, 1, 5, 10 µM for 48h)

3. Harvest Cells
(Adherent + Floating)

4. Wash with Cold PBS

5. Resuspend in 1X Binding Buffer

6. Stain with Annexin V-FITC & PI
(15 min, RT, Dark)

7. Acquire on Flow Cytometer

8. Gate on Cell Population
(FSC vs SSC)

9. Set Quadrant Gates
(Using single-stain controls)

10. Quantify Cell Populations
(Live, Apoptotic, Necrotic)

11. Tabulate & Plot Data

Click to download full resolution via product page

Caption: Flowchart of the experimental and data analysis pipeline.
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Expected Results
Treatment of cancer cells with (Rac)-Lartesertib is expected to induce a dose- and time-

dependent increase in the percentage of apoptotic cells.[1][2] The majority of the effect should

be seen in the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Table 1: Hypothetical Data for PC3 Cells Treated with (Rac)-Lartesertib for 48 Hours

Treatment
Concentration
(µM)

Live Cells (%)
(Q3: AnnV-/PI-)

Early
Apoptotic (%)
(Q4:
AnnV+/PI-)

Late
Apoptotic/Necr
otic (%) (Q2:
AnnV+/PI+)

Necrotic (%)
(Q1:
AnnV-/PI+)

0 (Vehicle

Control)
94.5 2.5 2.0 1.0

1.0 85.2 8.3 5.1 1.4

5.0 60.7 22.1 15.6 1.6

10.0 35.1 38.4 24.3 2.2

Data Interpretation
The data can be visualized using dot plots or contour plots showing Annexin V-FITC

fluorescence (x-axis) versus PI fluorescence (y-axis).
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Flow Cytometry Quadrant Analysis
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Caption: Representative quadrants for apoptosis analysis by flow cytometry.

Troubleshooting

High background staining: Ensure cells are washed thoroughly with PBS to remove serum

proteins. Handle cells gently to prevent premature membrane damage.

Weak Annexin V signal: Check the concentration and quality of the Annexin V reagent.

Ensure the binding buffer contains sufficient calcium, as Annexin V binding is calcium-

dependent.[11]

High PI staining in control cells: This may indicate poor cell health or overly harsh cell

handling (e.g., excessive trypsinization or centrifugation speeds).

Inconsistent results: Maintain consistency in cell density, drug concentrations, incubation

times, and staining procedures across all experiments.

Conclusion
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The Annexin V/PI flow cytometry assay is a robust and reliable method for quantifying the pro-

apoptotic effects of kinase inhibitors like (Rac)-Lartesertib. This protocol provides a framework

for researchers to assess the efficacy of this compound and understand its mechanism of

action in inducing cancer cell death. Accurate gating, proper controls, and careful sample

handling are critical for obtaining high-quality, reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b10831616?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831616?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

